The N-Methylation Motif: A Critical Distinction from Demethylated Analogs
The N-methyl group on the imidazole ring of ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate is a non-negotiable structural feature for its role as a precursor to Sch 425078, a potent NK1 antagonist. Substituting with the demethylated analog, ethyl 3-(1H-imidazol-2-yl)-3-oxopropanoate (CAS 1435428-42-4), would not produce the same pharmacophore [1].
| Evidence Dimension | Structural Composition |
|---|---|
| Target Compound Data | N-methylated imidazole ring (C9H12N2O3, MW: 196.20) |
| Comparator Or Baseline | ethyl 3-(1H-imidazol-2-yl)-3-oxopropanoate (non-methylated imidazole ring, C8H10N2O3, MW: 182.18) |
| Quantified Difference | Presence of a methyl group (+14 Da) altering imidazole N-substitution pattern |
| Conditions | Comparative molecular formula and structure analysis |
Why This Matters
Procuring the incorrect demethylated analog (CAS 1435428-42-4) will lead to synthesis of a different chemical entity, negating prior biological validation and requiring a new synthesis and characterization workflow.
- [1] CISMeF. Sch 425078. French National Authority for Health (HAS) CISMeF Database, Origin ID: C541325. View Source
